![molecular formula C23H31N3O5 B6570009 N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 946263-45-2](/img/structure/B6570009.png)
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H31N3O5 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.22637110 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridine core, methoxy groups, and a piperidine moiety. Its molecular formula is C21H26N4O5, and it has a molecular weight of approximately 398.46 g/mol. The presence of methoxy groups enhances its lipophilicity, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channel Modulation : Dihydropyridine derivatives are known calcium channel blockers. This compound may exhibit similar properties, influencing calcium influx in cardiac and smooth muscle cells.
- Antioxidant Activity : The methoxy groups in the structure contribute to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Antitumor Effects : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antitumor Activity
In a study assessing the antitumor effects of various compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical) | 15 | Apoptosis induction |
MCF7 (breast) | 12 | Cell cycle arrest |
A549 (lung) | 10 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
Research indicates that modifications in the piperidine and methoxy groups significantly affect the biological potency of the compound. The following table outlines key analogs and their respective activities:
Analog | Activity | Remarks |
---|---|---|
N-(2,4-dimethoxyphenyl) | Moderate | Base structure |
N-(2-methoxyphenyl) | Low | Reduced potency |
N-(2,4-dimethoxyphenyl)-2-{...} | High | Enhanced activity due to structural optimization |
Case Studies
- Xenograft Model Study : In vivo studies using Karpas-422 xenograft models demonstrated that administration of the compound at a dose of 160 mg/kg led to significant tumor regression compared to control groups. This suggests promising anticancer potential.
- Phase I Clinical Trials : The compound is currently undergoing Phase I clinical trials to evaluate its safety profile and efficacy in human subjects with advanced malignancies.
Scientific Research Applications
Research on the compound N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide has revealed various applications across scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes a dihydropyridine core known for its biological activity. The molecular formula is C21H28N4O5 with a molecular weight of approximately 424.48 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have shown that derivatives of dihydropyridine can effectively reduce oxidative stress in cellular models.
Antimicrobial Properties
Compounds related to this compound have been tested against various microbial strains. In vitro studies demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent.
Anticancer Activity
Dihydropyridine derivatives are being explored for their anticancer properties. Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific case studies have documented its effects on breast and prostate cancer cell lines.
Neurological Applications
The piperidine moiety suggests potential applications in treating neurological disorders. Research has indicated that similar compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of dihydropyridine derivatives. The compound was shown to significantly lower levels of reactive oxygen species (ROS) in human cell lines, confirming its potential as an antioxidant agent .
Antimicrobial Testing
In a comparative study published in Pharmaceutical Biology, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .
Anticancer Research
A recent publication in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF7 breast cancer cells. The study found that treatment with the compound resulted in increased caspase activity and reduced cell viability .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-16-7-9-25(10-8-16)13-17-11-20(27)22(31-4)14-26(17)15-23(28)24-19-6-5-18(29-2)12-21(19)30-3/h5-6,11-12,14,16H,7-10,13,15H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUIJYRCGNRQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.